Cas no 2770498-33-2 ((9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate)

(9H-Fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and a 4-cyanobenzenesulfonamide moiety. This compound is particularly valuable in peptide synthesis and organic chemistry, where the Fmoc group serves as a temporary protecting agent for amines, enabling selective deprotection under mild basic conditions. The inclusion of the sulfonamide functionality enhances solubility and reactivity, while the cyano group offers potential for further functionalization. Its well-defined structure ensures high purity and consistency, making it suitable for applications requiring precise control over reaction pathways. The compound’s stability and compatibility with standard synthetic protocols underscore its utility in research and industrial settings.
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate structure
2770498-33-2 structure
Product name:(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
CAS No:2770498-33-2
MF:C24H21N3O4S
Molecular Weight:447.506244421005
CID:6509475
PubChem ID:165993614

(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-37397193
    • 2770498-33-2
    • (9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
    • インチ: 1S/C24H21N3O4S/c25-15-17-9-11-18(12-10-17)32(29,30)27-14-13-26-24(28)31-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23,27H,13-14,16H2,(H,26,28)
    • InChIKey: REOBQGBDUFOVAV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C#N)=CC=1)(NCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O

計算された属性

  • 精确分子量: 447.12527733g/mol
  • 同位素质量: 447.12527733g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 772
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • XLogP3: 3.4

(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37397193-0.1g
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
2770498-33-2 95.0%
0.1g
$615.0 2025-03-18
Enamine
EN300-37397193-0.5g
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
2770498-33-2 95.0%
0.5g
$671.0 2025-03-18
Enamine
EN300-37397193-10.0g
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
2770498-33-2 95.0%
10.0g
$3007.0 2025-03-18
Enamine
EN300-37397193-0.25g
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
2770498-33-2 95.0%
0.25g
$642.0 2025-03-18
Enamine
EN300-37397193-1.0g
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
2770498-33-2 95.0%
1.0g
$699.0 2025-03-18
Enamine
EN300-37397193-0.05g
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
2770498-33-2 95.0%
0.05g
$587.0 2025-03-18
Enamine
EN300-37397193-2.5g
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
2770498-33-2 95.0%
2.5g
$1370.0 2025-03-18
Enamine
EN300-37397193-5.0g
(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate
2770498-33-2 95.0%
5.0g
$2028.0 2025-03-18

(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate 関連文献

(9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamateに関する追加情報

Comprehensive Overview of (9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate (CAS No. 2770498-33-2)

The compound (9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate, identified by its CAS number 2770498-33-2, is a specialized chemical entity widely utilized in pharmaceutical research and organic synthesis. This molecule features a fluorenylmethyloxycarbonyl (Fmoc) group, a sulfonamide linkage, and a cyano-substituted benzene ring, making it a versatile intermediate for peptide synthesis and drug development. Its unique structure has garnered significant attention in the scientific community, particularly in the design of protease inhibitors and other bioactive molecules.

In recent years, the demand for Fmoc-protected compounds like (9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate has surged due to their critical role in solid-phase peptide synthesis (SPPS). Researchers often search for "Fmoc-protected amino acid derivatives" or "CAS 2770498-33-2 applications" to explore its utility in creating complex peptides with high purity. The compound's sulfonamide group also contributes to its stability and reactivity, making it a preferred choice for modifying peptide backbones.

One of the trending topics in organic chemistry is the development of green synthesis methods for complex intermediates. (9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate aligns with this trend, as its synthesis can be optimized to reduce waste and improve yield. Questions like "How to synthesize Fmoc-sulfonamide derivatives sustainably?" are frequently encountered in academic forums, highlighting the compound's relevance in modern synthetic chemistry.

The cyano group in this molecule further enhances its applicability in medicinal chemistry. It serves as a key pharmacophore in many drug candidates, particularly those targeting enzymes or receptors. Searches for "cyano-containing sulfonamides in drug discovery" reflect the growing interest in this structural motif. Additionally, the compound's CAS 2770498-33-2 is often referenced in patents and research papers focusing on anticancer and antiviral agents, underscoring its potential in therapeutic development.

From a technical perspective, (9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate exhibits excellent solubility in polar organic solvents like DMF and DMSO, which is crucial for its use in SPPS. Researchers frequently inquire about "solubility of Fmoc-sulfonamide derivatives" or "handling precautions for CAS 2770498-33-2," emphasizing the need for detailed technical data. Proper storage under anhydrous conditions is recommended to maintain its stability over time.

In conclusion, (9H-fluoren-9-yl)methyl N-[2-(4-cyanobenzenesulfonamido)ethyl]carbamate (CAS 2770498-33-2) represents a valuable tool for chemists and pharmacologists. Its multifaceted applications—from peptide synthesis to drug design—make it a subject of ongoing research. As the scientific community continues to explore "new Fmoc-protected building blocks" and "sustainable synthetic routes," this compound will likely remain a cornerstone in advanced chemical research.

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